NUM1 protein - 146706-28-7

NUM1 protein

Catalog Number: EVT-1517242
CAS Number: 146706-28-7
Molecular Formula: C11H10N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

NUM1 is primarily studied in the model organism Saccharomyces cerevisiae (baker's yeast). It is classified within the category of cytoskeletal proteins due to its role in maintaining cellular structure and function. The protein's interactions with mitochondrial membranes and the plasma membrane highlight its importance in cellular compartmentalization and energy metabolism.

Synthesis Analysis

Methods of Synthesis

The synthesis of NUM1 protein involves transcription from the NUM1 gene followed by translation into a polypeptide chain at ribosomes. The process can be summarized as follows:

  1. Transcription: The NUM1 gene located on yeast chromosomes is transcribed into messenger RNA (mRNA).
  2. Translation: The mRNA is translated into the NUM1 protein at ribosomes in the cytoplasm or on the rough endoplasmic reticulum.

Technical Details

The synthesis can be influenced by various factors such as nutrient availability and stress conditions. For example, studies have shown that NUM1 expression can be upregulated under certain stress conditions, which may enhance mitochondrial anchoring to maintain cellular energy levels.

Molecular Structure Analysis

Structure of NUM1 Protein

NUM1 has a complex structure characterized by multiple functional domains:

  • N-terminal Coiled-Coil Domain: This region facilitates dimerization and interaction with other proteins.
  • Central Repetitive Region: This part may play a role in structural integrity and flexibility.
  • C-terminal Pleckstrin Homology Domain: This domain specifically binds to phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate.

Data on Molecular Structure

Crystallographic studies and molecular modeling have provided insights into the spatial arrangement of these domains, revealing how they contribute to the protein's function in mitochondrial tethering. The coiled-coil domain is particularly important for forming stable interactions with both mitochondria and the plasma membrane.

Chemical Reactions Analysis

Reactions Involving NUM1 Protein

NUM1 participates in several biochemical interactions that are crucial for its function:

  • Binding to Phospholipids: NUM1 interacts with specific phospholipids found in mitochondrial membranes, such as cardiolipin. This binding is essential for anchoring mitochondria to the plasma membrane.
  • Protein-Protein Interactions: NUM1 forms complexes with other proteins involved in mitochondrial dynamics, including dynein and dynactin, which are critical for mitochondrial transport within cells.

Technical Details of Reactions

Experimental assays have demonstrated that deletion of the NUM1 gene leads to significant defects in mitochondrial positioning and movement, underscoring its role in facilitating these interactions.

Mechanism of Action

Process of Action

The mechanism by which NUM1 exerts its effects involves several steps:

  1. Mitochondrial Attachment: NUM1 binds to mitochondrial membranes via its coiled-coil domain.
  2. Cortical Interaction: The pleckstrin homology domain interacts with phosphoinositides at the plasma membrane.
  3. Coordination of Mitochondrial Dynamics: By tethering mitochondria to the plasma membrane, NUM1 helps regulate their distribution during cell division.

Data Supporting Mechanism

Studies involving fluorescence microscopy have shown that NUM1 localization at the cell cortex correlates with mitochondrial positioning, providing visual evidence of its role in this process.

Physical and Chemical Properties Analysis

Physical Properties

NUM1 exhibits characteristics typical of large cytoskeletal proteins:

  • Molecular Weight: Approximately 313 kilodaltons.
  • Solubility: Generally soluble under physiological conditions but may aggregate under certain stress conditions.

Chemical Properties

The chemical properties include:

  • Binding Affinity: High affinity for phosphoinositides due to its pleckstrin homology domain.
  • Stability: Stability can be affected by post-translational modifications such as phosphorylation.

Relevant analyses indicate that mutations within key domains can disrupt its function and stability.

Applications

Scientific Uses of NUM1 Protein

NUM1 protein has significant implications in various fields of research:

  • Cell Biology: Understanding mitochondrial dynamics and their impact on cell health.
  • Neurobiology: Investigating roles in neuronal health where mitochondrial function is critical.
  • Disease Models: Exploring its involvement in diseases related to mitochondrial dysfunction, such as neurodegenerative disorders.

Research on NUM1 continues to uncover new insights into its roles within cellular processes, making it a valuable subject for further study in both basic and applied sciences.

Introduction to NUM1 Protein

Historical Discovery and Nomenclature of NUM1

NUM1 (NUclear Migration 1) was initially identified in Saccharomyces cerevisiae through genetic screens for mutants defective in nuclear migration. Early studies revealed that deletion of NUM1 (systematic name YDR150W) caused failures in positioning the mitotic spindle and nuclei during cell division [1] [5]. The gene was named NUM1 to reflect its role in nuclear migration and later found to encode a 2748-amino-acid protein (molecular weight ≈312.9 kDa) with an isoelectric point of 5.07 [1]. The alternative alias PAC12 emerged from studies linking NUM1 to cytoplasmic microtubule anchoring [1]. Key discoveries in the 2000s expanded its functional characterization beyond nuclear positioning to include mitochondrial tethering and inheritance [2] [3].

Phylogenetic Distribution and Evolutionary Conservation

NUM1 exhibits a highly restricted phylogenetic distribution, primarily limited to Ascomycota fungi (e.g., S. cerevisiae and related yeasts). No direct orthologs exist in mammals, plants, or protists, though functional analogs occur in higher eukaryotes [4] [8]. Its domain architecture—coiled-coil (CC), pleckstrin homology (PH), and EF-hand motifs—is evolutionarily conserved among fungi, suggesting conserved roles in membrane tethering [3] [9]. Comparative genomics indicates NUM1 emerged early in fungal evolution but was secondarily lost in several lineages, correlating with adaptations in organelle dynamics [4] [8].

Table 1: Domain Architecture of NUM1 Protein

DomainPosition (aa)FunctionBinding Partners
Coiled-Coil (CC)97–294Mitochondrial tetheringCardiolipin, Mdm36, Dynein
EF-hand355–436Calcium sensingDynein regulators
64-aa Repeats500–1,800Structural scaffoldingScs2 (ER tether)
PH Domain2,400–2,748Plasma membrane anchoringPI(4,5)P₂

Core Biological Roles in Cellular Processes

NUM1 serves as a multifunctional scaffold coordinating three critical processes:

  • Nuclear Migration: Anchors dynein-dynactin complexes at the cell cortex to generate forces for spindle positioning [1] [5].
  • Mitochondrial Tethering: Forms the mitochondria-ER-cortex anchor (MECA), tethering mitochondria to the plasma membrane via direct binding of its CC domain to the mitochondrial lipid cardiolipin and its PH domain to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) [3] [7].
  • Mitochondrial Fission: Facilitates Dnm1 (yeast Drp1 homolog) recruitment to cortical sites, enabling mechanochemical constriction of mitochondria [2] [7].

Properties

CAS Number

146706-28-7

Product Name

NUM1 protein

Molecular Formula

C11H10N2O2

Synonyms

NUM1 protein

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